molecular formula C16H13Cl2NO B2975077 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime CAS No. 341965-93-3

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime

Cat. No.: B2975077
CAS No.: 341965-93-3
M. Wt: 306.19
InChI Key: TUZWHLFMRXJJNN-RKJCRGJCSA-N
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Description

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, and an O-methyloxime moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime typically involves the reaction of 3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the O-methyloxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyrifenox: An oxime O-ether that is structurally similar and used as a fungicide.

    2’,4’-Dichloro-2-(3-pyridyl)acetophenone O-methyloxime: Another compound with similar structural features and applications.

Uniqueness

3-(2,4-dichlorophenyl)-1-phenyl-2-propen-1-one O-methyloxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit sterol 14α-demethylase makes it particularly effective as an antifungal agent, setting it apart from other similar compounds.

Properties

IUPAC Name

(E,E)-3-(2,4-dichlorophenyl)-N-methoxy-1-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-20-19-16(13-5-3-2-4-6-13)10-8-12-7-9-14(17)11-15(12)18/h2-11H,1H3/b10-8+,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZWHLFMRXJJNN-RKJCRGJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C=C\C1=C(C=C(C=C1)Cl)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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